1-Chloro-1-(3-(difluoromethyl)-4-hydroxyphenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3-(difluoromethyl)-4-hydroxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, a difluoromethyl group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-(difluoromethyl)-4-hydroxyphenyl)propan-2-one typically involves the reaction of 3-(difluoromethyl)-4-hydroxybenzaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions for several hours. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(3-(difluoromethyl)-4-hydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(difluoromethyl)-4-hydroxybenzaldehyde.
Reduction: Formation of 1-(3-(difluoromethyl)-4-hydroxyphenyl)propan-2-one.
Substitution: Formation of 1-(3-(difluoromethyl)-4-hydroxyphenyl)propan-2-one derivatives with various substituents.
Scientific Research Applications
1-Chloro-1-(3-(difluoromethyl)-4-hydroxyphenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-(difluoromethyl)-4-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(3-(difluoromethyl)-4-ethoxyphenyl)propan-2-one
- 1-Chloro-1-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one
- 1-Chloro-1-(3-(difluoromethyl)-4-nitrophenyl)propan-2-one
Uniqueness
1-Chloro-1-(3-(difluoromethyl)-4-hydroxyphenyl)propan-2-one is unique due to the presence of both a difluoromethyl group and a hydroxy group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H9ClF2O2 |
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Molecular Weight |
234.62 g/mol |
IUPAC Name |
1-chloro-1-[3-(difluoromethyl)-4-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2O2/c1-5(14)9(11)6-2-3-8(15)7(4-6)10(12)13/h2-4,9-10,15H,1H3 |
InChI Key |
JJUJUJWUBHMIIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)O)C(F)F)Cl |
Origin of Product |
United States |
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